Cas no 123175-82-6 (ACHROMOPEPTIDASE)

ACHROMOPEPTIDASE 化学的及び物理的性質
名前と識別子
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- Proteinase,lysine-specific
- achromopeptidase crude
- LYSYL ENDOPEPTIDASE(R)
- Achromobacter protease I
- Achromobacter proteinase I
- Achromopeptidase
- E.C. 3.4.21.50
- Endo-Lys-C protease
- Endopeptidase Lys-C
- Endoprotease LysC
- Endoproteinase Lys-C
- achromopeptidase partially purified
- achromopeptidase from achromobacter lyticus
- Lysyl Endopeptidase?, recombinant, Biopharmaceutical Analysis Grade (rLys-C)
- Proteinase, lysine-specific (9CI)
- Gene prpL proteinase
- Lys-C
- Lys-C protease
- LysC endoprotease
- Lysine C endopeptidase
- Lysine-specific protease
- Lysyl endopeptidase
- Lysyl endoproteinase
- Protease Lys-C
- Protease PrpL
- Proteinase Lys-C
- Proteinase, Achromobacter lyticus alkaline, I
- Proteinase, Pseudomonas aeruginosa serine (lysine-specific)
- PrpL endoprotease
- Pseudomonas aeruginosa lysine-specific protease
- ACHROMOPEPTIDASE
-
ACHROMOPEPTIDASE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
FUJIFILM | 124-06871-20ug |
Lysyl Endopeptidase?, recombinant, Biopharmaceutical Analysis Grade (rLys-C) |
123175-82-6 | 20ug |
JPY 35,000 | 2022-04-25 | ||
FUJIFILM | 014-09661-1g |
Achromopeptidase, Crude, Lytic Enzyme |
123175-82-6 | 1g |
JPY 20900 | 2023-09-15 | ||
MedChemExpress | HY-P3205-20μg |
Lysyl endopeptidase, Achromobacter sp |
123175-82-6 | 20μg |
¥2600 | 2024-07-21 |
ACHROMOPEPTIDASE 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
ACHROMOPEPTIDASEに関する追加情報
Introduction to ACHROMOPEPTIDASE and CAS No 123175-82-6
The compound identified by the CAS number CAS NO123175-82-6 is a specialized molecule that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound is commercially known as ACHROMOPEPTIDASE, a term that underscores its unique enzymatic properties and potential applications in various therapeutic contexts.
ACHROMOPEPTIDASE, characterized by its molecular structure and biological activity, has been the subject of extensive studies aimed at elucidating its mechanisms of action and exploring its therapeutic potential. The enzyme's ability to catalyze specific peptide bond hydrolysis reactions makes it a valuable tool in both academic research and industrial applications. Its role in modulating biological pathways has been particularly intriguing for scientists working on drug discovery and development.
Recent advancements in the field of enzymology have highlighted the importance of ACHROMOPEPTIDASE in various physiological processes. Studies have demonstrated its involvement in protein turnover, inflammation regulation, and cellular signaling. These findings have opened new avenues for therapeutic intervention, particularly in conditions where aberrant protein metabolism or inflammatory responses play a critical role.
The structural features of ACHROMOPEPTIDASE, as revealed by high-resolution crystallographic studies, provide insights into its catalytic mechanism and substrate specificity. The enzyme's active site is highly optimized for binding to specific peptide sequences, facilitating efficient hydrolysis under physiological conditions. This specificity has made ACHROMOPEPTIDASE a promising candidate for targeted drug design, where precision is paramount to minimize off-target effects.
In clinical settings, the therapeutic potential of ACHROMOPEPTIDASE has been explored in several disease models. Preclinical studies have shown promising results in reducing inflammation and promoting tissue repair in conditions such as arthritis and wound healing disorders. The enzyme's ability to degrade extracellular matrix proteins has also been investigated as a potential strategy for treating fibrotic diseases.
The development of recombinant ACHROMOPEPTIDASE using advanced biotechnological techniques has further enhanced its accessibility for research and therapeutic applications. By optimizing expression systems and purification protocols, researchers have been able to produce high-purity enzyme preparations suitable for both laboratory studies and clinical trials. These advancements have facilitated the translation of preclinical findings into tangible therapeutic benefits for patients.
The safety profile of ACHROMOPEPTIDASE has been rigorously evaluated through comprehensive toxicological studies. Results from these studies indicate that the enzyme exhibits low toxicity at relevant concentrations, making it a favorable candidate for therapeutic use. However, further research is needed to fully characterize its long-term safety and efficacy in human populations.
The integration of computational modeling and machine learning techniques has accelerated the discovery of novel ACHROMOPEPTIDASE inhibitors, which could serve as lead compounds for drug development. By leveraging large datasets and sophisticated algorithms, researchers have been able to predict binding affinities and optimize inhibitor structures with greater efficiency than traditional methods alone.
The future prospects for ACHROMOPEPTIDASE are promising, with ongoing research focusing on expanding its therapeutic applications. Investigations into its role in neurodegenerative diseases, cancer metabolism, and immune regulation are among the most exciting areas of current study. As our understanding of biological systems continues to evolve, the potential uses for ACHROMOPEPTIDASE are likely to grow alongside it.
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